molecular formula C17H15FN2S B2985687 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207027-00-6

2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2985687
CAS No.: 1207027-00-6
M. Wt: 298.38
InChI Key: WWCQNVKMTSLZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound characterized by its imidazole core substituted with ethylthio, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring and substituents can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and fluorophenyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(Methylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
  • 2-(Ethylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
  • 2-(Ethylthio)-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole

Comparison: Compared to its analogs, 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole may exhibit unique properties due to the specific combination of substituents. The presence of the ethylthio group can influence its lipophilicity and metabolic stability, while the fluorophenyl group can enhance its electronic properties and binding interactions.

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQNVKMTSLZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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